molecular formula C18H9Cl2F2N3O B2365091 3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile CAS No. 338402-62-3

3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile

Cat. No.: B2365091
CAS No.: 338402-62-3
M. Wt: 392.19
InChI Key: RMOILXCEWVVXHG-VOTSOKGWSA-N
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Description

3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dichlorophenyl group: This step often involves a substitution reaction where a dichlorophenyl group is introduced to the isoxazole ring.

    Addition of the difluoroanilino group: This step involves a vinylation reaction where the difluoroanilino group is added to the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch processing: Where reactions are carried out in large reactors.

    Continuous flow processing: Where reactants are continuously fed into the reactor and products are continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May lead to the formation of carboxylic acids or ketones.

    Reduction: May result in the formation of alcohols or amines.

    Substitution: Can introduce various functional groups, such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interacting with cellular pathways: Affecting processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)-2-(4-methylphenyl)acrylonitrile
  • 3-(2,6-Dichlorophenyl)-2-(2-pyridinyl)acrylonitrile
  • 3-(2,6-Dichlorophenyl)-2-(2-fluorophenyl)acrylonitrile

Uniqueness

3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-[(E)-2-(2,4-difluoroanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2F2N3O/c19-12-2-1-3-13(20)17(12)18-11(9-23)16(26-25-18)6-7-24-15-5-4-10(21)8-14(15)22/h1-8,24H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOILXCEWVVXHG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C=CNC3=C(C=C(C=C3)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)/C=C/NC3=C(C=C(C=C3)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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